5-[(4-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine hydrochloride
Description
5-[(4-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine hydrochloride is a thiadiazole derivative characterized by a fluorophenylmethyl substituent at the 5-position of the 1,3,4-thiadiazole ring and an amine group at the 2-position, forming a hydrochloride salt. Its molecular formula is C₉H₈FN₃S₂·HCl, with a molecular weight of 277.77 g/mol (calculated from and ).
The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S.ClH/c10-7-3-1-6(2-4-7)5-8-12-13-9(11)14-8;/h1-4H,5H2,(H2,11,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFXKTUFPWNSFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(S2)N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 5-[(4-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine hydrochloride are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles.
Mode of Action
It is known that the compound contains a fluorophenyl group, which is often associated with increased lipophilicity and improved binding to target proteins.
Pharmacokinetics
The presence of the fluorophenyl group may enhance the compound’s bioavailability by increasing its lipophilicity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include pH, temperature, and the presence of other compounds or enzymes. Specific details about how these factors influence the action of this compound are currently unknown.
Biological Activity
5-[(4-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine hydrochloride is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.
- IUPAC Name : 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amine hydrochloride
- Molecular Formula : C9H8FN3S
- Molecular Weight : 241.3 g/mol
- Purity : 95% .
Antimicrobial Activity
Research has demonstrated that derivatives of the thiadiazole nucleus exhibit significant antimicrobial properties. A study highlighted the effectiveness of various 1,3,4-thiadiazole derivatives against a range of bacterial strains:
| Compound | Bacterial Strains | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(4-Fluorophenyl)methyl derivative | Staphylococcus aureus | 20–28 µg/mL |
| 5-(4-Fluorophenyl)methyl derivative | Bacillus subtilis | 20–28 µg/mL |
| Fluconazole (control) | Candida albicans | 24–26 µg/mL |
The fluorinated and chlorinated derivatives showed inhibition rates between 81% and 91% , indicating strong antibacterial activity compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored extensively. The cytostatic properties of these compounds suggest their utility in cancer therapy. For instance, compounds containing the 1,3,4-thiadiazole moiety have been noted for their ability to inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | ~92.4 | |
| CaCo-2 (colon adenocarcinoma) | ~92.4 | |
| H9c2 (rat heart myoblast) | ~92.4 |
These findings indicate that modifications to the thiadiazole structure can enhance cytotoxicity against tumor cells while maintaining low toxicity to normal cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Thiadiazoles have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Synergistic Effects : Combining thiadiazole derivatives with other pharmacologically active compounds may enhance their efficacy through synergistic mechanisms .
Case Studies and Research Findings
Several studies have documented the promising biological activities of thiadiazole derivatives:
- Antimicrobial Study : A comprehensive analysis demonstrated that fluorinated derivatives exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria compared to non-fluorinated analogs .
- Cytotoxicity Assessment : Research indicated that certain thiadiazole compounds showed selective cytotoxicity towards cancer cells while sparing normal cells, making them potential candidates for targeted cancer therapies .
- Pharmacological Reviews : Reviews have summarized the broad spectrum of pharmacological activities associated with thiadiazoles, emphasizing their role as scaffolds for developing new therapeutic agents .
Comparison with Similar Compounds
Structural and Functional Group Variations
Thiadiazole derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:
Key Comparative Insights
Substituent Effects on Bioactivity :
- Fluorine vs. Chlorine : Fluorinated analogs (e.g., target compound) typically exhibit better metabolic stability and bioavailability than chlorinated derivatives (e.g., ’s chlorobenzylidene compound) due to fluorine’s strong electronegativity and small atomic radius .
- Hydrochloride Salt : The target compound’s salt form enhances solubility compared to neutral thiadiazoles like 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine, which may limit its pharmacokinetic profile .
Anticancer Potential: Schiff base derivatives with thiophene substituents () show potent activity against breast cancer (IC₅₀ = 1.28 μg/mL), suggesting that introducing conjugated systems (e.g., thiophene) may enhance anticancer efficacy compared to the target compound’s benzyl group .
Structural Rigidity: The thiazolidinone derivative () demonstrates how fused rings (e.g., thiazolidinone) influence molecular conformation. The near-coplanar arrangement of the fluorophenyl and thiadiazole rings in this compound contrasts with the target compound’s flexible benzyl group, which may allow broader target interactions .
Antifungal Activity :
- Bulky substituents, such as di(indol-3-yl)methyl groups (), improve antifungal activity but may reduce solubility. The target compound’s balance of lipophilicity (benzyl) and polarity (amine hydrochloride) could offer a favorable compromise .
Preparation Methods
Reaction Mechanism
- Formation of the Acid Chloride : 4-Fluorophenylacetic acid reacts with POCl₃ to form 4-fluorophenylacetyl chloride.
- Thiosemicarbazide Condensation : The acid chloride reacts with thiosemicarbazide (NH₂-NH-CS-NH₂), yielding a thiosemicarbazide intermediate.
- Cyclization : Intramolecular cyclization eliminates H₂O and H₂S, forming the 1,3,4-thiadiazole ring.
Experimental Procedure
Characterization Data
- Yield : 65–75% (free base).
- Melting Point : 214–218°C (free base).
- IR (KBr, cm⁻¹) : 3000–3400 (NH₂), 1590 (C=N), 1506 (C=C), 1000 (C-F).
- ¹H NMR (DMSO-d₆) : δ 7.26–7.36 (m, 4H, aromatic), 3.78 (s, 2H, CH₂), 7.57 (s, 2H, NH₂).
Oxidative Cyclization of Thiosemicarbazones
An alternative route involves oxidative cyclization of thiosemicarbazones derived from 4-fluorophenylacetaldehyde. This method, inspired by ferric chloride-catalyzed cyclizations, proceeds as follows:
Reaction Mechanism
Experimental Procedure
Characterization Data
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt to enhance stability and solubility:
Procedure
- Reagents : 5-[(4-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine (1.0 eq), concentrated HCl (2.0 eq).
- Conditions : The amine is dissolved in hot ethanol, and HCl is added dropwise. The mixture is cooled to precipitate the hydrochloride salt.
- Workup : The precipitate is filtered, washed with cold ethanol, and dried under vacuum.
Characterization Data
- Melting Point : 220–224°C (hydrochloride).
- ¹H NMR (D₂O) : δ 7.30–7.45 (m, 4H, aromatic), 3.85 (s, 2H, CH₂).
Comparative Analysis of Synthetic Routes
Challenges and Optimization
- Byproduct Formation : Incomplete cyclization may yield open-chain thiosemicarbazides. Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) addresses this.
- Solvent Choice : Ethanol or isopropyl alcohol minimizes side reactions during salt formation.
- Isotopic Purity : Hypochlorite-mediated cyclization (as in patent WO2020128003A1) may enhance isotopic purity (>95%) for deuterated analogs.
Q & A
Q. What are the common synthetic routes for preparing 5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine hydrochloride?
The synthesis typically involves reacting 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine with benzyl halides or via condensation reactions under controlled conditions. For example:
- Method A : Reacting 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine with [(4-fluorophenyl)methyl] halide in acetonitrile at elevated temperatures (140°C) for 20 hours, followed by HCl treatment for precipitation .
- Method B : Using ultrasound-assisted synthesis to improve reaction efficiency, as demonstrated in analogous thiadiazole derivatives . Thin-layer chromatography (TLC) is commonly employed to monitor reaction progress .
Q. What analytical techniques are critical for characterizing this compound?
- Single-crystal X-ray diffraction : Determines molecular geometry and confirms substituent positions. Tools like SHELX and WinGX are widely used for refinement and visualization .
- Mass spectrometry : Exact mass determination (e.g., 195.0018 Da for the base structure) ensures molecular formula accuracy .
- NMR/IR spectroscopy : Confirms functional groups and substitution patterns, particularly distinguishing between thiadiazole and oxadiazole derivatives .
Q. How does the 4-fluorophenyl substitution influence the compound’s reactivity?
The electron-withdrawing fluorine atom enhances electrophilic substitution at the phenyl ring, stabilizing intermediates during synthesis. This substitution also increases lipophilicity, improving membrane permeability in biological assays .
Advanced Research Questions
Q. How can structural variations (e.g., halogen substitution) be systematically explored to optimize biological activity?
- Step 1 : Design analogs with halogen (Cl, Br, I) or methoxy groups at the phenyl ring. For example, iodine substitution (as in 5-(3-iodophenyl)-1,3,4-thiadiazol-2-amine) enhances lipophilicity and target binding .
- Step 2 : Evaluate activity against specific cancer cell lines (e.g., HeLa, MCF7) using MTT assays. Schiff base derivatives of thiadiazoles have shown selective cytotoxicity toward breast cancer .
- Step 3 : Perform molecular docking to predict interactions with targets like MAPK8, a kinase implicated in cancer progression .
Q. What strategies address contradictions in reported biological activity data for thiadiazole derivatives?
- Issue : Discrepancies in IC50 values across studies may arise from differences in assay conditions (e.g., serum concentration, incubation time).
- Resolution : Standardize protocols (e.g., 48-hour incubation, 10% FBS) and validate results with orthogonal assays (e.g., apoptosis markers like caspase-3) .
- Meta-analysis : Compare structural motifs (e.g., thiourea vs. oxadiazole hybrids) to identify trends in activity .
Q. How can computational methods enhance experimental design for this compound?
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .
- Molecular Dynamics (MD) : Simulate binding stability with targets like DNA gyrase or tubulin to prioritize derivatives for synthesis .
- QSAR Modeling : Correlate substituent electronegativity with antibacterial or anticancer potency .
Methodological Challenges and Solutions
Q. How can low yields in thiadiazole synthesis be mitigated?
- Challenge : Byproduct formation during cyclization.
- Solution : Optimize reaction time and temperature (e.g., 90°C for 3 hours in POCl3) . Use ultrasound to accelerate reaction kinetics and improve purity .
Q. What crystallographic approaches resolve ambiguities in molecular conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
